2-Methyl-1-(pyridine-4-carbonyl)piperazine
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Overview
Description
2-Methyl-1-(pyridine-4-carbonyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a methyl group and a pyridine-4-carbonyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes such asPARP-1 and CDK6 . These enzymes play crucial roles in cellular processes like DNA repair and cell cycle regulation, respectively.
Mode of Action
It’s known that similar compounds can bind to their target enzymes and modulate their activity . For instance, some compounds can inhibit the activity of the enzyme, leading to changes in the cellular processes controlled by the enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridine-4-carbonyl)piperazine typically involves the reaction of 2-methylpiperazine with pyridine-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Methyl-1-(pyridine-4-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler structure with similar biological activity.
Pyridine derivatives: Compounds like pyridine-4-carboxylic acid share structural similarities.
N-alkylpiperazines: Compounds with alkyl groups attached to the piperazine ring.
Uniqueness
2-Methyl-1-(pyridine-4-carbonyl)piperazine is unique due to the presence of both a piperazine ring and a pyridine-4-carbonyl group. This combination imparts distinct chemical properties and biological activities that are not observed in simpler piperazine or pyridine derivatives .
Properties
IUPAC Name |
(2-methylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-8-13-6-7-14(9)11(15)10-2-4-12-5-3-10/h2-5,9,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCWRIMWOOFBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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